2-Bromo-3-chloro-4-methylaniline

Physical chemistry Procurement specifications Solid-state properties

Regioisomeric substitution of halogenated aniline building blocks frequently causes cross-coupling failure. 2-Bromo-3-chloro-4-methylaniline (CAS 289687-20-3) eliminates this risk through its ortho-Br/meta-Cl pattern. • Enables sequential chemoselective Pd-catalyzed functionalization at Br then Cl site • Ambient storage (cool, dry place) vs. 2-8°C required for 2-bromo-4-chloro-6-methyl isomer • LogP 3.03 & TPSA 26 Ų support CNS drug-likeness for brain-penetrant library design

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
CAS No. 289687-20-3
Cat. No. B1624699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-4-methylaniline
CAS289687-20-3
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N)Br)Cl
InChIInChI=1S/C7H7BrClN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3
InChIKeyAANFZIRAVKGZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview: 2-Bromo-3-chloro-4-methylaniline


2-Bromo-3-chloro-4-methylaniline (CAS 289687-20-3) is a halogenated aromatic amine of the aniline class, with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol . Its structural framework features a 1,2,3,4-tetrasubstituted benzene ring bearing a primary amine at C-1, a bromine atom at C-2, a chlorine atom at C-3, and a methyl group at C-4. This specific pattern, well-characterized by InChI and canonical SMILES representations (CC1=CC=C(N)C(Br)=C1Cl), is a key determinant of its physicochemical properties and reactivity profile [1]. As a multi-halogenated aniline, it serves as a versatile intermediate for constructing more complex organic molecules, particularly in medicinal chemistry and agrochemical research. Standard commercial specifications typically cite a minimum purity of 95%, with recommended long-term storage in a cool, dry environment . Computationally derived properties include a density of 1.62 g/cm³, a predicted boiling point of approximately 291.8 °C at 760 mmHg, a flash point of 130.3 °C, and a refractive index of 1.621 .

2-Bromo-3-chloro-4-methylaniline: Regioisomer Constraints


The procurement and experimental interchangeability of halogenated aniline building blocks are severely constrained by regioisomerism. Within the C₇H₇BrClN isomeric family, the precise placement of bromine, chlorine, and methyl substituents on the aniline ring dictates dramatically different physical and chemical behaviors. Subtle positional changes can alter the electron density on the aromatic ring by influencing the inductive and resonance effects of the halogens and the methyl group, directly impacting the nucleophilicity of the amine and the reactivity of the ring toward electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Furthermore, regioisomers often exhibit distinct physical properties such as melting point and boiling point, which can affect handling, purification, and formulation [1]. For example, the melting point difference between 2-bromo-3-chloro-4-methylaniline and its 2-bromo-4-chloro-6-methyl analog necessitates different storage and handling protocols, as the latter requires long-term storage at 2-8°C to maintain solid-state integrity . These variations are not academic; they have direct consequences for synthetic route design, reaction optimization, and, ultimately, the yield and purity of downstream products. Substituting one regioisomer for another without rigorous validation risks reaction failure, the generation of undesired byproducts, and costly delays in research and development pipelines .

2-Bromo-3-chloro-4-methylaniline: Quantitative Differentiation Guide


Melting Point vs. Key Regioisomers

The melting point of 2-bromo-3-chloro-4-methylaniline is reported as 48-56°C, which is a critical differentiator from its regioisomers. 2-Bromo-5-chloro-4-methylaniline (CAS 102170-52-5) lacks reported melting point data in standard databases, indicating it may be a liquid or low-melting solid at ambient temperature [1]. In contrast, 2-bromo-4-chloro-6-methylaniline (CAS 146948-68-7) has a precise and well-defined melting point of 46-48°C . The broader and higher melting range of the target compound, compared to the sharper, lower range of the 4-chloro-6-methyl isomer, signifies differences in crystal lattice energy and purity profiles that are directly relevant to handling and formulation.

Physical chemistry Procurement specifications Solid-state properties

Boiling Point & Thermal Stability vs. 5-Chloro Isomer

The predicted boiling point of 2-bromo-3-chloro-4-methylaniline is significantly higher than that of its 5-chloro regioisomer. The target compound exhibits a predicted boiling point of 291.8 °C at 760 mmHg, compared to 281.3 °C for 2-bromo-5-chloro-4-methylaniline (CAS 102170-52-5), a difference of approximately 10.5 °C [1]. This suggests stronger intermolecular forces, such as hydrogen bonding or dipole-dipole interactions, in the target compound, likely due to the proximity of the amino and halogen groups. This higher boiling point is an important consideration for reactions conducted at elevated temperatures or during purification by distillation.

Thermal stability Reaction design Distillation

Storage Conditions: Ambient vs. Refrigerated

A key practical differentiator lies in storage requirements. 2-Bromo-3-chloro-4-methylaniline is recommended for long-term storage in a cool, dry place . Conversely, its regioisomer 2-bromo-4-chloro-6-methylaniline (CAS 146948-68-7) typically requires more stringent storage conditions of 2-8°C under an inert atmosphere . This disparity has direct implications for shipping, laboratory storage infrastructure, and the compound's stability over prolonged periods, making the target compound a more convenient option for labs with limited cold storage capacity.

Procurement logistics Stability Storage

Reactivity: Steric & Electronic Differentiation

The specific 2-bromo-3-chloro-4-methyl pattern of the target compound creates a unique steric and electronic environment. The bromine atom at the ortho position relative to the amine provides a highly reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Ullmann couplings. The neighboring chlorine atom at the meta position acts as an electron-withdrawing group, further activating the bromide for oxidative addition while also providing a secondary handle for nucleophilic aromatic substitution under appropriate conditions [1]. This arrangement is fundamentally different from isomers like 4-bromo-3-chloro-2-methylaniline, where the bromine is para to the amine and adjacent to the methyl group, leading to a distinct reactivity profile [2]. While specific comparative kinetic data for this exact set of isomers is not publicly available, the established principles of organohalogen reactivity and the known directing effects of substituents on the aniline ring provide a strong class-level inference that the 2,3-substitution pattern will favor a different sequence of bond formations in complex molecule synthesis compared to other isomers.

Synthetic chemistry Regiochemistry Cross-coupling

Predicted Physicochemical Profile: LogP & TPSA

Computationally derived properties provide a critical differentiation for building block selection in drug discovery. 2-Bromo-3-chloro-4-methylaniline has a predicted LogP of 3.03 and a topological polar surface area (TPSA) of 26 Ų [1]. These values position it within a desirable property space for central nervous system (CNS) drug candidates, where a TPSA below 70 Ų and a LogP between 2 and 4 are often associated with favorable blood-brain barrier permeability [2]. While no direct head-to-head comparison data exist for all regioisomers, this profile suggests that the target compound, as a starting material, can impart favorable physicochemical properties to derived lead molecules, making it a strategically valuable choice for CNS-focused medicinal chemistry programs.

Drug design ADME Computational chemistry

2-Bromo-3-chloro-4-methylaniline: Application Scenarios


Sequential Pd-Catalyzed Cross-Coupling

The unique 2-bromo-3-chloro substitution pattern of 2-bromo-3-chloro-4-methylaniline makes it an ideal substrate for sequential, chemoselective cross-coupling reactions. The ortho-bromine atom, activated by the electron-withdrawing meta-chlorine [1], is expected to undergo oxidative addition to palladium(0) catalysts more readily than a para-bromine in isomers like 4-bromo-3-chloro-2-methylaniline [2]. This allows for a first selective functionalization at the 2-position via Suzuki, Negishi, or Buchwald-Hartwig coupling. The remaining chlorine atom at the 3-position can then be exploited in a second, orthogonal cross-coupling step using, for example, a palladium catalyst with a bulky, electron-rich ligand or a nickel catalyst [1]. This dual-reactivity profile enables the rapid construction of 1,2,3,4-tetrasubstituted aromatic scaffolds, which are common motifs in kinase inhibitors and other bioactive molecules.

Ambient Stability for High-Throughput Experimentation

For laboratories engaged in high-throughput synthesis and screening, the logistical advantages of 2-bromo-3-chloro-4-methylaniline are significant. Its recommended ambient storage conditions ('cool, dry place') eliminate the need for refrigerated storage and inert atmosphere handling that are required for the structurally similar 2-bromo-4-chloro-6-methylaniline, which must be kept at 2-8°C . This simplifies automated solid dispensing workflows and reduces the risk of compound degradation due to temperature fluctuations during robotic handling. This makes the target compound a more robust and reliable choice for inclusion in diverse screening libraries where long-term stability under standard laboratory conditions is a key selection criterion.

CNS-Targeted Small Molecule Synthesis

The favorable predicted physicochemical profile of 2-bromo-3-chloro-4-methylaniline, with a LogP of 3.03 and a TPSA of 26 Ų [3], positions it as a strategic starting material for synthesizing compound libraries aimed at central nervous system (CNS) targets. These values are consistent with established guidelines for CNS drug-likeness, which typically require a LogP between 2 and 4 and a TPSA below 70 Ų for optimal blood-brain barrier penetration [4]. By incorporating this building block into the core of lead molecules, medicinal chemists can increase the probability that the resulting compounds will possess favorable passive permeability and brain exposure, a critical requirement for treating neurological and psychiatric disorders.

Agrochemical Intermediate: High-Temperature Stability

The higher predicted boiling point of 2-bromo-3-chloro-4-methylaniline (291.8 °C) compared to its 5-chloro isomer (281.3 °C) [5] suggests enhanced thermal stability, which is a valuable attribute for industrial processes such as agrochemical synthesis. High-temperature amidation or nucleophilic substitution reactions, common in the production of herbicides and fungicides, can be run with a wider thermal margin, potentially reducing the formation of thermal decomposition byproducts and improving overall process yield and purity. The ~10.5 °C difference, while seemingly modest, can be a critical factor in a scaled-up manufacturing environment where precise temperature control is paramount.

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